Molecular Chirality: CHBrClF as the Simplest Stable Chiral Trihalomethane vs. Achiral CHBrCl₂ and CHCl₃
Bromochlorofluoromethane is chiral by virtue of four different substituents on the central carbon, whereas the closest structural analogs bromodichloromethane (CHBrCl₂, CAS 75-27-4) and chloroform (CHCl₃) are achiral due to symmetry [1]. The maximum molar rotation [Φ]D of enantiopure CHBrClF has been experimentally determined to lie in the range 1.2–2.2 deg·cm²/dmol, as measured by NMR enantiomeric excess analysis of a partially resolved sample (αD +0.129°, neat) complexed with cryptophane-C [2]. In contrast, CHBrCl₂ and CHCl₃ exhibit zero optical rotation under all conditions, rendering them unfit for any stereochemical application [1]. The extraordinarily small magnitude of [Φ]D also makes CHBrClF the most extreme benchmark available for testing modern computational theories of optical activity [2].
| Evidence Dimension | Optical rotation (chirality) |
|---|---|
| Target Compound Data | [Φ]D = 1.2–2.2 deg·cm²/dmol (maximum molar rotation, experimentally bounded); αD = +0.129° (neat, partially resolved sample at 4.3% ee) |
| Comparator Or Baseline | CHBrCl₂ (bromodichloromethane): [α]D = 0° (achiral). CHCl₃ (chloroform): [α]D = 0° (achiral). Both lack a stereogenic center. |
| Quantified Difference | Infinite (chiral vs. achiral); CHBrClF is the only trihalomethane among these three that possesses measurable optical rotation. |
| Conditions | Maximum rotation derived from ¹H NMR enantiomeric excess determination using cryptophane-C host at 332 K, 200 MHz in CDCl₃. |
Why This Matters
Any procurement for stereochemical research, enantioselective sensing, or chiroptical spectroscopy mandates a chiral molecule; CHBrCl₂ and CHCl₃ are structurally similar but fundamentally ineligible substitutes.
- [1] Wikipedia contributors. "Bromochlorofluoromethane." Wikipedia, The Free Encyclopedia. Accessed May 2026. View Source
- [2] Canceill, J.; Lacombe, L.; Collet, A. "Analytical optical resolution of bromochlorofluoromethane by enantioselective inclusion into a tailor-made cryptophane and determination of its maximum rotation." Journal of the American Chemical Society 1985, 107 (24), 6993–6996. DOI: 10.1021/ja00310a041. View Source
